3-Bromo-2,4-dichloro-1,5-dimethoxybenzene

説明

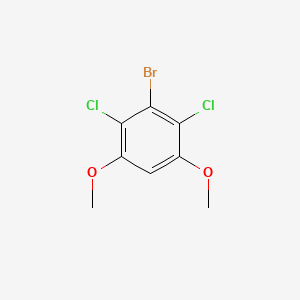

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a polysubstituted benzene derivative with the molecular formula C₈H₆BrCl₂O₂. Its structure features a benzene ring substituted with bromine (position 3), chlorine (positions 2 and 4), and methoxy groups (positions 1 and 5). This arrangement creates a unique electronic and steric profile, influencing its reactivity and physical properties. The compound is primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its halogen-rich structure, which facilitates further functionalization .

特性

IUPAC Name |

3-bromo-2,4-dichloro-1,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O2/c1-12-4-3-5(13-2)8(11)6(9)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWIYVNGLBZQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from benzene derivatives, utilizing various halogenation and methoxylation reactions under controlled conditions .

化学反応の分析

Types of Reactions

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene undergoes several types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is the primary reaction type, where the bromine, chlorine, or methoxy groups can be replaced by other substituents.

Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .

科学的研究の応用

Key Properties:

- Molecular Weight: 285.94 g/mol

- Solubility: Slightly soluble in chloroform and methanol; soluble in DMSO.

- CAS Number: 1803562-26-6

Chemistry

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene serves as a versatile scaffold for synthesizing more complex organic molecules. Its halogen substituents facilitate further functionalization through substitution reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | Replacement of halogen or methoxy groups with other substituents. |

| Oxidation | Conversion to quinones or other oxidized forms. |

| Reduction | Modification of functional groups using reducing agents like lithium aluminum hydride. |

Biology

The compound has shown potential in biological research, particularly in studies involving enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a candidate for developing pharmaceuticals.

Case Study: FGFR Inhibition

A study highlighted the compound's role as a potent inhibitor of fibroblast growth factor receptors (FGFR). Modifications to the dimethoxybenzene structure enhanced its inhibitory activity significantly.

Table 2: Inhibition Ratios of Dimethoxybenzene Derivatives

| Compound | IC50 Value (nM) | Inhibition Ratio (%) |

|---|---|---|

| 3-Bromo-2,4-Dichloro-Dimethoxybenzene | 14 | 75 |

| Other Derivatives | Varies | Varies |

Industry

In industrial applications, this compound is utilized as an intermediate in the production of agrochemicals and dyes. Its ability to undergo multiple types of chemical reactions makes it valuable for synthesizing various industrial chemicals.

作用機序

The mechanism of action for 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine, chlorine, and methoxy groups contribute to its binding affinity and specificity. The electrophilic aromatic substitution mechanism plays a crucial role in its reactivity, where the formation of a benzenonium intermediate is a key step .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1,5-Dibromo-2,4-dimethoxybenzene (C₈H₈Br₂O₂)

- Key Differences : Replaces chlorine atoms at positions 2 and 4 with bromine.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine reduce steric hindrance but increase molecular weight (MW = 314.96 g/mol vs. 312.95 g/mol for the target compound). This substitution enhances stability in radical reactions but may lower solubility in polar solvents .

- Synthesis : Prepared via nucleophilic substitution using dibromoalkanes, as described by Yang et al. (2009) .

1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂)

- Key Differences : Lacks chlorine substituents, with methoxy groups at positions 3 and 5.

- Impact : The absence of electron-withdrawing chlorine atoms increases ring activation, making this compound more reactive in electrophilic substitutions (e.g., nitration). It serves as a precursor for anti-cancer drugs like bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride .

1,5-Dichloro-3-Methoxy-2-nitrobenzene (C₇H₅Cl₂NO₃)

- Key Differences : Features a nitro group (position 2) and chlorine atoms (positions 1 and 5).

- Impact: The nitro group strongly deactivates the ring, reducing electrophilic reactivity.

3-Bromo-1-chloro-4,5-difluoro-2-methoxybenzene (C₇H₄BrClF₂O)

- Key Differences : Incorporates fluorine at positions 4 and 5.

- Impact : Fluorine’s high electronegativity increases the compound’s stability and alters dipole moments. The MW (257.46 g/mol) is lower than the target compound, but fluorine’s inductive effects may enhance resistance to metabolic degradation .

Physical and Chemical Properties

生物活性

3-Bromo-2,4-dichloro-1,5-dimethoxybenzene is a halogenated aromatic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHOClBr

- Molecular Weight : 285.94 g/mol

- CAS Number : 1803562-26-6

- Solubility : Slightly soluble in chloroform and methanol, soluble in DMSO .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a precursor in various synthetic pathways and its interactions with biological targets.

Antidiabetic Activity

Research indicates that compounds structurally related to this compound exhibit significant antidiabetic properties. A related compound was identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is critical in insulin signaling pathways. This compound showed an IC of 0.86 μM and demonstrated improved insulin sensitivity and reduced blood glucose levels in diabetic mouse models .

The mechanism by which these compounds exert their effects involves:

- Inhibition of PTP1B : By inhibiting this enzyme, the compounds enhance insulin signaling pathways, leading to improved glucose uptake by cells.

- Regulation of Lipid Metabolism : The compounds also modulate triglyceride and cholesterol levels, contributing to their overall antidiabetic effect .

Study on Halogenation Reactions

A study investigated the halogenation of various aromatic compounds including this compound. It was found that the compound can undergo regioselective bromination and chlorination reactions under specific conditions, leading to diverse products with varying biological activities .

| Reaction | Yield (%) |

|---|---|

| Bromination (NBS) | 90 |

| Chlorination (NCS) | 88 |

This table summarizes the yields obtained from halogenation reactions involving the compound.

Antidiabetic Efficacy in Animal Models

In a notable study involving diabetic BKS db mice, long-term administration of a derivative of this compound resulted in:

Q & A

Q. How can I determine the crystal structure of 3-Bromo-2,4-dichloro-1,5-dimethoxybenzene?

Methodological Answer:

- X-ray diffraction (XRD) is the gold standard for structural elucidation. Use single-crystal XRD to resolve bond lengths, angles, and stereochemistry. For refinement, employ SHELXL (part of the SHELX suite) to optimize structural parameters against diffraction data .

- Key steps : Crystallize the compound in an inert solvent (e.g., dichloromethane/hexane), collect data at low temperature (100 K) to minimize thermal motion, and validate refinement with R-factors (<5% for high-quality data). Cross-check with Mercury CSD for visualization and packing analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. For example, methoxy groups ( ppm) and aromatic protons (split due to halogen proximity).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight ( expected for CHBrClO).

- Infrared (IR) : Validate functional groups (C-O stretch ~1250 cm, C-Br ~500 cm).

- Cross-validation : Compare experimental data with NIST Chemistry WebBook entries for halogenated aromatics to resolve contradictions (e.g., unexpected coupling patterns) .

Q. How can I optimize the synthesis of this compound?

Methodological Answer:

- Regioselective halogenation : Start with 1,5-dimethoxybenzene. Use directed ortho-metalation (e.g., LDA/THF at −78°C) to install bromine at position 3, followed by Friedel-Crafts chlorination for positions 2 and 4 .

- Workup : Monitor reaction progress via TLC (silica gel, hexane/EtOAc). Purify via column chromatography (gradient elution) or recrystallization.

- Yield improvement : Optimize stoichiometry (e.g., 1.2 equiv NBS for bromination) and reaction time (12–24 hr for chlorination).

Advanced Research Questions

Q. How do I design intermediates for functionalizing this compound into bioactive analogs?

Methodological Answer:

- Derivatization strategies :

- Hydrolysis : Convert methoxy groups to hydroxyls (e.g., BBr in DCM at −20°C) for further coupling (e.g., glycosylation).

- Cross-coupling : Use Suzuki-Miyaura to introduce aryl/heteroaryl groups at the bromine position (Pd(PPh), KCO, DMF/HO) .

- Validation : Characterize intermediates via F NMR (if fluorinated) or XPS for halogen quantification. Reference protocols from deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d) for isotopic tracing .

Q. How can I resolve contradictions in proposed reaction mechanisms (e.g., competing pathways)?

Methodological Answer:

- Kinetic vs. thermodynamic control : For chlorination, vary temperature (0°C vs. reflux) to isolate intermediates. Use DFT calculations (Gaussian, B3LYP/6-31G*) to model transition states and identify dominant pathways.

- Isotopic labeling : Synthesize C-labeled methoxy groups to track regiochemical outcomes via C NMR. Compare with NIST -predicted shifts for mechanistic insights .

Q. What computational tools can predict intermolecular interactions in crystal packing?

Methodological Answer:

- Mercury CSD Materials Module : Analyze π-π stacking, halogen bonding (C–Br···O), and hydrogen bonding using preloaded crystallographic data. Calculate packing similarity (<1.0 Å RMSD) to compare with related structures .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on crystal nucleation using GROMACS. Validate with experimental XRD data .

Q. How do I assess the environmental impact of this compound during disposal?

Methodological Answer:

- Waste management : Follow protocols for halogenated waste (e.g., separate collection, neutralization with NaOH/EtOH).

- Ecotoxicology : Use LC-MS to detect trace residues in effluents. Reference ChemScene safety guidelines for handling brominated/chlorinated aromatics (e.g., PPE requirements, fume hood use) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。